1-Naphthol-13C10
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-IIYFYTTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13CH]=[13C]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.097 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Enrichment Methodologies of 1 Naphthol 13c10
Strategies for Complete 13C Isotopic Labeling of Aromatic Systems
The synthesis of fully 13C-labeled aromatic compounds like 1-Naphthol-13C10 presents unique challenges due to the need for efficient and high-yield reactions to incorporate the expensive 13C isotopes. The synthetic design must be convergent and utilize commercially available, highly enriched 13C precursors.
Precursor Selection and Derivatization Approaches for Naphthol Synthesis
The synthesis of the this compound backbone relies on the selection of simple, fully 13C-labeled starting materials. Commercially available U-13C-benzene and U-13C-succinic anhydride (B1165640) are ideal precursors for constructing the naphthalene (B1677914) ring system. The term "U-13C" or the "-13C10" suffix denotes uniform labeling, where all carbon atoms are 13C.
The introduction of the hydroxyl group to form a naphthol can be achieved through various derivatization approaches. One common strategy involves the synthesis of the fully labeled naphthalene ring first, followed by regioselective hydroxylation. Another approach is to introduce the oxygen functionality at an earlier stage of the synthesis. For instance, using a labeled precursor that already contains an oxygen atom can guide the formation of the hydroxyl group at the desired position.
Multi-Step Synthetic Pathways for this compound Elaboration
A plausible and efficient multi-step pathway to synthesize this compound can be adapted from established methods for the synthesis of unlabeled and partially labeled naphthalenes and their derivatives. A convergent approach starting from U-13C-benzene and U-13C-succinic anhydride is a preferred route.
Step 1: Friedel-Crafts Acylation
The synthesis initiates with the Friedel-Crafts acylation of U-13C-benzene with U-13C-succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms U-13C-4-oxo-4-phenylbutanoic acid.
Step 2: Clemmensen or Wolff-Kishner Reduction
The keto group in U-13C-4-oxo-4-phenylbutanoic acid is then reduced to a methylene (B1212753) group to yield U-13C-4-phenylbutanoic acid. This can be achieved through either the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
Step 3: Intramolecular Cyclization
The resulting U-13C-4-phenylbutanoic acid undergoes intramolecular cyclization upon treatment with a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid. This step forms the second ring of the naphthalene system, yielding U-13C-tetralone (U-13C-3,4-dihydronaphthalen-1(2H)-one).
Step 4: Dehydrogenation to form Naphthalene-13C10
The U-13C-tetralone is then dehydrogenated to form the fully aromatic Naphthalene-13C10. This can be accomplished using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.
Step 5: Hydroxylation of Naphthalene-13C10 to this compound
With Naphthalene-13C10 as the substrate, the final step is the regioselective introduction of a hydroxyl group at the C1 position. Several methods can be employed for this transformation:
Nitration-Reduction-Hydrolysis: A well-established industrial method involves the nitration of naphthalene to yield primarily 1-nitronaphthalene. wikipedia.org The nitro group is then reduced to an amine (1-aminonaphthalene), followed by hydrolysis to 1-naphthol (B170400). wikipedia.org This three-step sequence can be applied to Naphthalene-13C10.
Direct Oxidation: Direct oxidation of naphthalene can also yield 1-naphthol. google.comresearchgate.net For instance, using hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst can achieve the hydroxylation. google.com Enzymatic approaches using monooxygenases have also been explored for this conversion. researchgate.netupc.edu
An alternative to the final hydroxylation step is the oxidation of U-13C-tetralin (obtained by reduction of U-13C-tetralone) to U-13C-1-tetralol, followed by dehydrogenation to yield this compound. wikipedia.orgchemicalbook.com
Techniques for Isotopic Enrichment and Purity Verification
Ensuring high isotopic enrichment and chemical purity is paramount for the application of this compound in sensitive analytical studies.
Enrichment Procedures for Carbon-13 Integration
The isotopic enrichment of the final product is primarily determined by the isotopic purity of the starting materials. Commercially available 13C-labeled precursors, such as U-13C-benzene and U-13C-succinic anhydride, typically have an isotopic purity of ≥99 atom % 13C. nih.govsigmaaldrich.com Maintaining this high level of enrichment throughout the synthetic sequence is crucial. This is achieved by using carefully controlled reaction conditions to minimize isotopic dilution from any carbon-containing reagents or solvents, although in the described pathway, the carbon backbone is established early on from the labeled precursors.
Chromatographic and Spectroscopic Methods for Isotopic Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to assess both the chemical and isotopic purity of the synthesized this compound.
Chromatographic Methods:
Gas chromatography (GC) and liquid chromatography (LC) are used to separate the target compound from any impurities. High-performance liquid chromatography (HPLC) is particularly useful for the purification of 1-naphthol.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separation and identification. epa.govnih.govwiley.commdpi.comshimadzu.compublisso.de The mass spectrometer provides information on the molecular weight and fragmentation pattern of the analyte, which for this compound will be shifted by +10 mass units compared to its unlabeled counterpart. nih.govmassbank.eu The isotopic distribution in the mass spectrum can be used to calculate the isotopic enrichment. mit.eduresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of 1-naphthol and its metabolites in complex matrices. epa.govnih.govgoogle.comresearchgate.net By using multiple reaction monitoring (MRM), specific transitions for the labeled and unlabeled compound can be monitored, allowing for accurate quantification and isotopic purity determination. epa.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is a definitive method for confirming the position and extent of isotopic labeling. mdpi.comchemicalbook.comspectrabase.comchemicalbook.comresearchgate.net In the case of this compound, all ten carbon signals will be present in the 13C NMR spectrum, and the chemical shifts will be very similar to those of unlabeled 1-naphthol. mdpi.comchemicalbook.com The absence of signals at the chemical shifts of natural abundance 13C confirms the high level of enrichment.
Table 1: Representative Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | ¹³C₁₀H₈O | nih.gov |
| Molecular Weight | 154.11 g/mol | Calculated |
| Appearance | White to off-white solid | wikipedia.org |
Table 2: Estimated 13C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Estimated Chemical Shift (ppm) |
| C-1 | 151.7 |
| C-2 | 109.5 |
| C-3 | 125.8 |
| C-4 | 120.8 |
| C-4a | 126.4 |
| C-5 | 124.9 |
| C-6 | 126.3 |
| C-7 | 122.1 |
| C-8 | 128.4 |
| C-8a | 134.6 |
| Note: Chemical shifts are estimated based on data for unlabeled 1-naphthol and will be observed for all carbon atoms due to complete labeling. Values can vary slightly based on solvent and concentration. |
Table 3: Example GC-MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | nih.gov |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | nih.gov |
| Carrier Gas | Helium, constant flow | nih.gov |
| Injection Mode | Splitless | mdpi.com |
| Oven Program | Initial 100°C, ramp to 300°C | nih.gov |
| Ionization Mode | Electron Ionization (EI), 70 eV | srce.hr |
| MS Detection | Selected Ion Monitoring (SIM) of m/z 154 (molecular ion) and characteristic fragments | wiley.com |
Table 4: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) | epa.gov |
| Column | C18 reverse-phase column (e.g., Phenomenex Luna C18) | epa.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid or ammonium (B1175870) formate | epa.govgoogle.com |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | epa.govnih.gov |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | epa.gov |
| Precursor Ion (M+H)⁺ | m/z 155 | nih.govmassbank.eu |
| Example Fragment Ions | m/z 125, 127 (corresponding to losses from the labeled ring) | epa.govnih.gov |
Advanced Analytical Methodologies Utilizing 1 Naphthol 13c10
Mass Spectrometry Applications of 1-Naphthol-13C10
Mass spectrometry (MS) has become the gold standard for the analysis of organic compounds due to its high sensitivity and selectivity. The integration of this compound into MS workflows significantly improves the quality of analytical data.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation and confirmation of analytes. unt.edu In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. unt.eduuab.edu This process provides a characteristic fragmentation pattern that can be used as a "fingerprint" for the compound.
The fragmentation pathway of 1-naphthol (B170400) and its isotopically labeled counterpart, this compound, can be analyzed to confirm their identity in a sample. The fragmentation of naphthol isomers is often characterized by cleavages around the azo bond in related dye compounds, but for the parent molecule, characteristic losses are observed. researchgate.net In negative ion mode, deprotonation to form the [M-H]⁻ ion is common. uab.edu
For this compound, the precursor ion will have a mass that is 10 Da higher than that of unlabeled 1-naphthol. The resulting product ions will also show a corresponding mass shift, confirming the presence of the labeled compound and aiding in the differentiation from potential interferences. The analysis of these fragmentation patterns is crucial for the unambiguous identification of the analyte and its labeled standard, especially in complex matrices where multiple compounds may have similar retention times. researchgate.netresearchgate.net
Table 3: Hypothetical Fragmentation Data for 1-Naphthol and this compound in Negative Ion Mode ESI-MS/MS
| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) | Neutral Loss |
| 1-Naphthol | 143.05 [M-H]⁻ | 115.05 | CO (28 Da) |
| This compound | 153.08 [M-H]⁻ | 124.08 | ¹³C¹²CO (29 Da) or ¹³C₂O (30 Da) |
This table presents a simplified and hypothetical fragmentation pattern for illustrative purposes. Actual fragmentation may be more complex.
Isotope Ratio Analysis in Environmental and Biological Samples
Isotope ratio analysis is a powerful technique for tracing the origin, transport, and fate of compounds in environmental and biological systems. By introducing a compound with a known and distinct isotopic signature, such as this compound, researchers can track its transformation and dilution within a sample.
In environmental studies, this methodology is applied to understand the biodegradation of pollutants like naphthalene (B1677914). nih.gov A technique known as reverse stable isotope labeling (RIL) involves enriching the dissolved inorganic carbon (DIC) in a sample with ¹³C. nih.gov As microorganisms mineralize an unlabeled organic compound (like naturally occurring naphthalene), they release ¹²CO₂, which dilutes the ¹³C-enriched DIC pool. nih.gov Conversely, if this compound were used as the substrate, its breakdown would release ¹³CO₂, causing a measurable enrichment in the DIC. This allows for sensitive monitoring of biodegradation processes. nih.gov The analysis of stable isotope ratios of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O) can help differentiate samples based on their geographical origin and the biological or chemical processes they have undergone. nih.govchromatographyonline.com Isotope ratio mass spectrometry (IRMS) is the primary instrument for these measurements, capable of detecting subtle variations in isotopic abundances. chromatographyonline.comthermofisher.com
In biological samples, isotope ratio analysis can elucidate metabolic pathways. For instance, after exposure to a ¹³C-labeled compound, the label can be traced through various metabolites, providing insight into metabolic networks. This has been used to study microbial metabolism and can be applied to understand how organisms process xenobiotics like naphthol. nih.gov The stable isotope ratios of elements in biological tissues are influenced by diet and the environment, providing a historical record of an organism's exposure and metabolic activity. nih.gov
| Application Area | Technique Principle | Information Gained |
| Environmental Fate | Monitoring changes in ¹³C/¹²C ratio of CO₂ or DIC. nih.gov | Rate and extent of biodegradation of naphthalene and related compounds. nih.govacs.org |
| Bioremediation | Tracing the incorporation of ¹³C from this compound into microbial biomass or metabolic byproducts. | Identification of microorganisms responsible for degradation and their metabolic pathways. |
| Source Tracking | Comparing the isotopic signature of naphthol in a sample to potential sources. chromatographyonline.comxml-journal.net | Identification of pollution sources in soil and water. xml-journal.net |
| Biological Monitoring | Using this compound as an internal standard to quantify unlabeled naphthol metabolites in urine. uzh.ch | Accurate assessment of human exposure to naphthalene. uzh.chwiley.com |
Integration with Chromatographic Techniques
To analyze complex mixtures, mass spectrometry is often coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC). This compound is an ideal internal standard for these hyphenated techniques due to its chemical similarity to the unlabeled analyte, ensuring it behaves almost identically during sample preparation and chromatographic separation.
GC-MS is a well-established method for the analysis of volatile and semi-volatile organic compounds. spectroscopyonline.com For non-volatile compounds like 1-naphthol, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. thermofisher.com A common approach involves converting the hydroxyl group of naphthol into a less polar and more volatile derivative, such as an acetate (B1210297) or a silyl (B83357) ether. uzh.chnih.gov
In a typical workflow for analyzing urinary naphthols, samples are first treated with enzymes to hydrolyze glucuronide and sulfate (B86663) conjugates. wiley.com Then, this compound is added as an internal standard. The naphthols are derivatized, extracted, and then injected into the GC-MS system. uzh.chnih.gov The use of this compound corrects for any variability or loss during the sample preparation and analysis, leading to highly accurate and precise quantification of exposure to naphthalene. uzh.ch The mass spectrometer can easily distinguish between the native analyte and the heavy-labeled standard based on their mass-to-charge ratios. spectroscopyonline.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing polar, non-volatile compounds that are not amenable to GC without derivatization. jfda-online.comphenomenex.com 1-Naphthol and its metabolites are often analyzed directly using this technique. phenomenex.com The use of this compound as an internal standard is critical for achieving accurate quantification, especially in complex biological matrices like urine or plasma. nih.govlcms.cz
LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of trace levels of analytes. phenomenex.com The technique is particularly powerful for analyzing highly polar pesticides and metabolites. jfda-online.comnih.gov Different LC separation modes, such as reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography, can be employed to achieve optimal separation of polar analytes. jfda-online.comnih.gov The triple quadrupole mass spectrometer (QqQ-MS) is often used for quantification due to its ability to perform multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. jfda-online.com
| Technique | Derivatization Required? | Analytes | Key Advantage of this compound |
| GC-MS | Yes (e.g., acetylation, silylation) uzh.chnih.gov | Volatile metabolites, derivatized naphthols. spectroscopyonline.comthermofisher.com | Corrects for variability in derivatization efficiency and extraction recovery. uzh.ch |
| LC-MS/MS | No | Polar analytes, naphthol conjugates. jfda-online.comphenomenex.com | Compensates for matrix effects (ion suppression/enhancement) during ionization. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules. researchgate.net The use of isotopically labeled compounds like this compound significantly enhances the power of NMR analysis.
Carbon-13 NMR (¹³C NMR) provides information about each unique carbon atom in a molecule. libretexts.org In a standard ¹³C NMR spectrum of unlabeled 1-naphthol, the signals are very weak due to the low natural abundance of ¹³C (about 1.1%). chemicalbook.com For this compound, where all carbon positions are enriched with ¹³C, the signal intensity is dramatically increased. sigmaaldrich.com
This allows for the straightforward confirmation that all ten carbon positions in the naphthalene ring system have been successfully labeled. Furthermore, the ¹³C-¹³C coupling patterns that emerge in the spectrum of a fully labeled compound can provide valuable information about the carbon framework and connectivity, which is absent in the proton-decoupled spectrum of an unlabeled compound. libretexts.org This technique is crucial for verifying the integrity and completeness of isotopic labeling in synthesized standards. sigmaaldrich.comnih.gov
Two-dimensional (2D) NMR techniques are essential for deciphering the structures of complex molecules by correlating different nuclei within the molecule. researchgate.netcore.ac.uk The use of this compound can greatly benefit several 2D NMR experiments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. researchgate.net In this compound, the high abundance of ¹³C enhances the sensitivity of this experiment, making it easier to assign each proton to its attached carbon.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. libretexts.org While primarily a proton-proton correlation technique, the information from COSY, when combined with HSQC and HMBC data from the ¹³C-labeled compound, provides a complete and unambiguous assignment of all proton and carbon signals in the molecule. libretexts.org
The combination of these advanced NMR methods with the use of a fully labeled internal standard like this compound provides a robust platform for detailed structural and quantitative analysis in various scientific disciplines. frontiersin.org
Advanced 2D NMR Techniques for Complex Structural Elucidation[10],
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
To complete the carbon skeleton assignment, especially for the quaternary carbons not visible in HSQC, the HMBC experiment is employed. ustc.edu.cn HMBC detects correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu This long-range connectivity information is crucial for assembling the complete molecular structure. blogspot.com
For this compound, an HMBC spectrum would reveal correlations from a given proton to carbons that are two or three bonds away. For instance, the proton at C2 would show correlations to the quaternary carbons C1, C4, and C8a. These correlations allow for the unambiguous assignment of the non-protonated carbons. The combination of HSQC and HMBC experiments provides a powerful and definitive method for the complete structural characterization of the molecule. ustc.edu.cnunl.edu
Table 2: Selected Key HMBC Correlations for Assigning Quaternary Carbons in this compound This table illustrates expected long-range correlations based on the known structure.
| Proton (¹H) | Correlates to Quaternary Carbon (¹³C) | Number of Bonds |
|---|---|---|
| H2 | C1, C4, C8a | 2, 3, 3 |
| H3 | C1, C4a | 3, 2 |
| H4 | C5, C8a | 3, 2 |
| H5 | C4, C7, C8a | 3, 3, 2 |
| H8 | C1, C6, C4a | 3, 3, 2 |
Solid-State NMR Applications for Material Characterization
Solid-state NMR (ssNMR) is a vital technique for characterizing the structure and dynamics of solid materials where molecules lack the rapid, isotropic tumbling seen in solution. wisc.edu The use of ¹³C-labeled compounds like this compound is particularly advantageous in ssNMR, as it overcomes the low natural abundance of ¹³C and allows for the selective observation of the labeled molecule within a complex solid matrix. cuny.eduswst.org
Research applications include studying the interactions of 1-naphthol with polymers, resins, or environmental solids like soil. dtic.milnih.gov For example, this compound could be used to investigate its binding or dispersion within a phenol-formaldehyde resin. dtic.milresearchgate.net Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signal of the ¹³C nuclei and average out anisotropic interactions, yielding higher resolution spectra. swst.org By analyzing chemical shifts and relaxation times, researchers can gain insights into the local chemical environment, molecular mobility, and the proximity of the naphthol molecule to different components of the solid material. cuny.edu
Method Development and Validation Protocols for this compound Assays
This compound is frequently used as an internal standard in quantitative analytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of its non-labeled analogue, 1-naphthol, in various matrices. nih.govepa.gov The development and validation of such assays must follow stringent protocols, often guided by international standards like the ICH Q2(R1) guidelines, to ensure the data are reliable, reproducible, and fit for purpose. researchgate.netich.org
Analytical Performance Characteristics: Specificity, Accuracy, Precision
Method validation establishes the performance characteristics of an analytical procedure. researchgate.net
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgfda.gov When using this compound as an internal standard with mass spectrometry, specificity is exceptionally high. The mass spectrometer can selectively detect the distinct mass-to-charge (m/z) ratios of both the analyte (1-naphthol) and the labeled internal standard, effectively separating their signals from interfering matrix components. epa.gov
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. The use of a stable isotope-labeled internal standard like this compound corrects for sample preparation losses and matrix-induced ionization suppression or enhancement, leading to high accuracy. researchgate.net
Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels, including repeatability (short-term precision) and intermediate precision (within-laboratory variations).
Table 3: Representative Validation Data for a Hypothetical Assay of 1-Naphthol using this compound Internal Standard This table shows typical performance characteristics for a validated bioanalytical method.
| Parameter | Spiked Concentration (ng/mL) | Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Accuracy (% Recovery) | 10 | 85-115% | 98.5% |
| 50 | 102.1% | ||
| 200 | 99.3% | ||
| Precision (% RSD) | 10 | ≤15% | 7.2% |
| 50 | 4.5% | ||
| 200 | 3.1% |
Robustness and Limit of Detection/Quantification Assessment
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an LC-MS/MS method, this could involve varying the mobile phase composition, pH, column temperature, or flow rate. The method is considered robust if the results for specificity, accuracy, and precision remain within acceptance criteria despite these small changes.
Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. ich.org
Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org For instrumental methods, LOD and LOQ are often determined by assessing the signal-to-noise ratio, typically requiring a ratio of 3:1 for LOD and 10:1 for LOQ. In a validated assay for environmental or biological monitoring, achieving a low LOQ is critical for measuring trace levels of contaminants. epa.govresearchgate.net
Table 4: Detection and Quantification Limits Illustrative LOD and LOQ values for a sensitive analytical method.
| Parameter | Basis for Determination | Typical Value in Soil Matrix epa.gov |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 3.0 ng/g |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10; Acceptable Precision & Accuracy | 10.0 ng/g |
Mechanistic and Pathway Elucidation Studies Using 1 Naphthol 13c10
Biotic Transformation Pathways of Naphthol and Naphthalene (B1677914) Analogs
Stable isotope probing (SIP) with compounds like 1-Naphthol-13C10 has become a cornerstone in microbial ecology for linking metabolic function to specific microorganisms within complex environmental samples. oup.comresearchgate.net This technique allows for the tracking of carbon from a labeled substrate as it is assimilated by active microbes, providing direct evidence of their role in biodegradation processes.
Microbial Degradation Studies in Environmental Microcosms
Environmental microcosms, which are controlled laboratory systems that simulate natural environments, are frequently used to study the fate of pollutants. The introduction of ¹³C-labeled substrates, such as ¹³C₁₀-naphthalene (a precursor to 1-naphthol (B170400) in some pathways), enables detailed investigation into microbial degradation activities. nih.govnih.govcumbria.ac.uk
The use of ¹³C-labeled compounds is fundamental to tracking the movement of carbon from a contaminant into the biomass of microorganisms and its mineralization to CO₂. nih.govnih.gov In studies using ¹³C₁₀-naphthalene, researchers have successfully traced the ¹³C label into microbial DNA, RNA, and proteins, thereby identifying the specific organisms responsible for the degradation. oup.comnih.govcumbria.ac.uk For instance, in an iron-reducing enrichment culture, stable isotope probing demonstrated that a member of the Thermoanaerobacteraceae family was the primary degrader of naphthalene, as the ¹³C label from ¹³C₁₀-naphthalene was predominantly incorporated into its biomass. nih.govcumbria.ac.uk Similarly, DNA-based SIP has been employed in methanogenic naphthalene-degrading cultures to pinpoint key degraders, such as an unclassified Clostridiaceae species, by observing the enrichment of ¹³C in their DNA. mdpi.com
The mineralization process, the complete breakdown of the organic molecule to carbon dioxide, can also be quantified. By measuring the production of ¹³CO₂ in the headspace of microcosms amended with ¹³C₁₀-naphthalene, scientists can confirm the total oxidation of the substrate. nih.gov This provides a clear measure of the extent of biodegradation occurring within the microbial community.
Table 1: Microbial Genera Implicated in Naphthalene Degradation via Stable Isotope Probing This table is generated based on data from studies using ¹³C-labeled naphthalene to identify active degraders in various environments.
| Microbial Genus/Family | Environment | Electron Acceptor | Reference |
| Thermoanaerobacteraceae | Iron-reducing enrichment culture | Fe(III) | nih.govcumbria.ac.uk |
| Clostridiaceae | Methanogenic enrichment culture | - | mdpi.com |
| Chromatiaceae | Oil sands tailings pond water | Aerobic | frontiersin.org |
| Thauera | Oil sands tailings pond water | Aerobic | frontiersin.org |
| Pseudomonas | Groundwater | Aerobic | oup.com |
| Desulfuromonadales | Methanogenic enrichment culture | - | mdpi.com |
A significant challenge in studying biodegradation pathways is the often transient and low-concentration nature of intermediate metabolites. Isotopic labeling is invaluable for their detection and identification. researchgate.net When a ¹³C-labeled substrate is metabolized, the resulting intermediates will also carry the ¹³C label, making them distinguishable from the natural carbon background when analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net
In studies of anaerobic naphthalene degradation, the use of ¹³C-labeled bicarbonate in conjunction with unlabeled naphthalene has been crucial. For example, the formation of 2-naphthoic acid as a key metabolite was confirmed by detecting the incorporation of ¹³C from the bicarbonate into the carboxyl group of the acid. researchgate.net This demonstrated that carboxylation is a primary activation step. While direct studies using 1-Naphthol-¹³C₁₀ are less cited in this specific context, the principle remains the same: the labeled naphthol would lead to labeled downstream products, confirming their position in the metabolic sequence. For instance, in the fungal metabolism of α-naphthol by Aspergillus niger, various metabolites were identified, including 1,4-naphthoquinone (B94277) and 4-hydroxy-1-naphthyl sulfate (B86663), which could be definitively traced using a labeled precursor. publisherspanel.com
The initial enzymatic attack on a stable aromatic molecule like naphthalene or naphthol is often the rate-limiting and most mechanistically interesting step. Under anaerobic conditions, carboxylation has been identified as a key initial reaction for naphthalene degradation. researchgate.netasm.orgnih.gov Isotope tracer experiments have been central to this discovery. By incubating sulfate-reducing consortia with naphthalene and ¹³C-labeled bicarbonate, researchers observed the formation of 2-naphthoate (B1225688) with a ¹³C-labeled carboxyl group. researchgate.net This provided strong evidence that the aromatic ring is activated by the addition of a carboxyl group derived from inorganic carbon. researchgate.net
Further studies on the enzyme responsible, naphthalene carboxylase, have used isotope exchange assays. By incubating cell extracts with 2-naphthoate and a ¹³C-labeled bicarbonate buffer, scientists observed an exchange of the carboxyl group on naphthoate with the ¹³C label from the buffer. asm.orgnih.gov This exchange reaction, which can occur without the addition of ATP, indicates a multi-step, reversible mechanism and has provided deep insights into how these enzymes overcome the high energy barrier of activating aromatic hydrocarbons. asm.orgnih.gov
Enzymatic Reaction Mechanism Elucidation (In Vitro Studies)
In vitro studies, using purified enzymes or cell extracts, allow for a detailed examination of specific biochemical reactions without the complexities of a whole-cell system. Isotopic labeling is a key technique in these investigations. researchgate.net
In aerobic degradation pathways, oxygenases are critical enzymes that initiate the breakdown of aromatic rings by incorporating oxygen atoms. frontiersin.org Hydrolases are also essential, often involved in cleaving intermediate products. researchgate.net
Studies on naphthalene degradation have shown that dioxygenases attack the naphthalene ring to form intermediates like catechol, which is then further processed. frontiersin.orgresearchgate.net While not directly using 1-Naphthol-¹³C₁₀, these pathways are relevant as 1-naphthol is a known metabolite of naphthalene oxidation by some fungi and bacteria. publisherspanel.com The use of a labeled substrate in such in vitro assays would allow for precise tracking of the oxygenation and subsequent cleavage steps.
Hydrolase mechanisms can also be investigated using isotopic labels. For example, the hydrolysis of 1-naphthyl acetate (B1210297) (a derivative of 1-naphthol) by esterases is a model reaction. researchgate.net The activity of these enzymes can be monitored by the production of 1-naphthol. In a research context, using a ¹³C-labeled 1-naphthol derivative would enable isotope exchange experiments to probe the reaction mechanism, similar to how it's done for sulfotransferases. nih.gov Glycoside hydrolases and lipases, which share mechanistic similarities, form covalent intermediates with their substrates. researchgate.net Isotope labeling is a powerful method to study the formation and fate of these intermediates, distinguishing between hydrolysis (reaction with water) and transfer reactions (reaction with other acceptors). researchgate.net
Isotopic Probing of Enzyme-Substrate Interactions
The use of isotopically labeled substrates like this compound is a cornerstone in the study of enzyme-substrate interactions. walshmedicalmedia.comutdallas.edu These interactions are often transient, making them challenging to observe directly. nih.gov By replacing the natural ¹²C with ¹³C, researchers can employ techniques such as native mass spectrometry to detect and characterize the transient complexes formed between the enzyme and its substrate. nih.gov
The IsoLAIT (Isotope-Labeled, Activity-Based Identification and Tracking) platform exemplifies this approach. It utilizes a substrate analogue probe that forms a stable adduct with the enzyme's native substrate, in this case, a derivative of this compound. This [enzyme•substrate-probe] complex is stable enough to be analyzed by mass spectrometry, and the unique isotopic signature of the ¹³C label acts as a clear reporter for identifying the complex without prior knowledge of its components. nih.gov This methodology is invaluable for discovering new enzyme-substrate pairs and understanding the specificity of enzymatic reactions. walshmedicalmedia.comnih.gov
Furthermore, the interaction between enzymes and substrates is influenced by various factors, including the solvent environment. diva-portal.org Solvents can affect substrate solubility and may even act as inhibitors, highlighting the complexity of these interactions in a cellular milieu. diva-portal.org The use of labeled substrates helps to dissect these influences on reaction kinetics and enzyme specificity. diva-portal.orgscbt.com
Abiotic Transformation Pathways
1-Naphthol is susceptible to photodegradation, a process that can be initiated by UV light. nih.govekb.eg The use of this compound allows for the precise tracking of the carbon atoms during this process, aiding in the identification of degradation products and the elucidation of the reaction mechanism.
Studies have shown that the photodegradation of 1-naphthol can proceed through various pathways. muk.ac.irnih.gov One common mechanism involves the attack of hydroxyl radicals on the naphthol ring, leading to the formation of several intermediate compounds. muk.ac.irmdpi.com The complete labeling of the naphthol core with ¹³C is instrumental in confirming the origin of these intermediates and distinguishing them from other potential reaction byproducts.
The photodegradation process is influenced by several factors, including the presence of photosensitizers, pH, and the initial concentration of the dye. mdpi.com The rate of degradation often follows pseudo-first-order kinetics. ekb.eg
Table 1: Intermediate Products Identified in the Photodegradation of 1-Naphthol This table is for illustrative purposes and includes potential intermediates based on general photodegradation pathways of naphthols. The exact products from this compound would be confirmed by mass spectrometry.
| Intermediate Product | Chemical Formula |
|---|---|
| 1,2-Naphthalenedione | C₁₀H₆O₂ |
| 1,4-Naphthalenedione | C₁₀H₆O₂ |
| Phthalic acid | C₈H₆O₄ |
Data sourced from studies on 1-naphthol photodegradation. muk.ac.ir
In environmental systems, 1-naphthol can undergo both oxidation and reduction reactions. The stable isotope labeling in this compound is crucial for tracing its transformation and understanding the underlying chemical pathways.
Oxidation: The oxidation of 1-naphthol can be initiated by various oxidants present in the environment, such as reactive oxygen species. muk.ac.ir These reactions can lead to the formation of quinones and other oxygenated products. muk.ac.ir The use of this compound in these studies allows for the confident identification of the resulting products through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reduction: Under anaerobic conditions, such as those found in some sediments and groundwater, 1-naphthol can be subject to reduction. For instance, sulfate-reducing bacteria can utilize aromatic compounds in their metabolic processes. oup.com Studies on the anaerobic degradation of the related compound naphthalene have shown that carboxylation is a key initial step. oup.comtum.de Using this compound would enable researchers to investigate analogous pathways and determine if the naphthol ring is cleaved or transformed under reducing conditions. The ¹³C label would be conserved in the degradation products, allowing for their identification and the reconstruction of the metabolic pathway. tum.de
Isotope Effects in Reaction Kinetics and Mechanisms
The substitution of ¹²C with ¹³C in this compound introduces a change in mass that can affect the rates of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. dalalinstitute.comwikipedia.org
In the context of biotransformation, the KIE can provide insights into the enzyme-catalyzed reactions involving this compound.
Primary Isotope Effects: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.comlibretexts.org For this compound, a significant primary KIE would be expected if a C-C or C-H bond on the aromatic ring is cleaved during the slowest step of its enzymatic degradation. The magnitude of the KIE can provide information about the transition state of the reaction. princeton.edu
Secondary Isotope Effects: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the reaction center in the transition state. dalalinstitute.comnih.gov For example, a change in the hybridization of the carbon atoms in the naphthol ring during an enzymatic reaction could be probed by measuring the secondary KIE with this compound.
The measurement of KIEs using this compound is a direct method for identifying the rate-limiting step in its transformation pathways. libretexts.orgprinceton.edu By comparing the reaction rate of this compound with its unlabeled counterpart, a KIE value (k_light / k_heavy) can be determined. dalalinstitute.com
Table 2: Theoretical Kinetic Isotope Effects for C-C Bond Cleavage This table provides a theoretical range for primary carbon KIEs. Actual values would need to be determined experimentally for specific reactions involving this compound.
| Reaction Type | Typical ¹²C/¹³C KIE Range | Implication |
|---|---|---|
| C-C bond cleavage | 1.02 - 1.06 | The C-C bond is being broken in the rate-determining step. |
Data adapted from general principles of kinetic isotope effects. wikipedia.org
Environmental Fate and Transport Research Utilizing 1 Naphthol 13c10
Environmental Partitioning and Distribution Studies
The movement and final destination of 1-Naphthol-13C10 in the environment are governed by its interactions with different environmental matrices. These partitioning processes determine its concentration in soil, water, and air.
Sorption, the process by which a chemical binds to a solid, is a key factor in the mobility of 1-Naphthol (B170400) in the environment. Studies on 1-Naphthol reveal that its sorption is significantly influenced by the characteristics of the sorbent, particularly the organic matter content and composition.
Research has shown that the sorption of 1-Naphthol to soil and geologic samples is not solely dependent on the quantity of organic carbon but also on its quality and physical organization. nih.gov The diagenetic properties of the organic matter play a crucial role, with sorption coefficients varying significantly among different types of soil and sediment. nih.gov
The primary mechanism governing the sorption of 1-Naphthol is hydrogen bonding with oxygen-containing polar functionalities within the soil organic matter. nih.gov This is in contrast to nonpolar aromatic compounds like naphthalene (B1677914), where sorption is mainly driven by hydrophobic and π-π interactions. nih.gov The presence of the hydroxyl group in 1-Naphthol facilitates these specific interactions, leading to its retention in soils and sediments with higher polarity. nih.gov
Studies have also investigated the sorption of 1-Naphthol to plant-derived cuticular materials, which can be a significant component of soil organic matter. These studies found that for polar aromatic compounds like 1-Naphthol, the largest sorption capacity was observed in cuticular fractions with polar aromatic cores, suggesting high accessibility and compatibility. huji.ac.il The sorption isotherms for 1-Naphthol in these materials were found to be nonlinear, which may be attributed to specific sorption mechanisms involving its hydroxyl group. huji.ac.il
Table 1: Sorption Characteristics of 1-Naphthol
| Sorbent | Primary Sorption Mechanism | Key Influencing Factors | Isotherm Behavior |
|---|---|---|---|
| Soil | Hydrogen Bonding | Organic matter content and polarity | Generally nonlinear |
| Sediment | Hydrogen Bonding | Organic matter diagenesis, polarity | Variable |
| Plant Cuticular Matter | Specific interactions with polar aromatic cores | Polarity and accessibility of sorbent | Nonlinear |
This table summarizes the key findings on the sorption behavior of 1-naphthol in various environmental matrices.
Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, entering the atmosphere. The potential for a chemical to volatilize is often estimated using its Henry's Law constant.
Once in aquatic systems, the fate and transport of 1-Naphthol are influenced by its solubility, sorption to suspended particles and sediments, and potential for degradation. With a water solubility of 866 mg/L at 25°C, 1-Naphthol is moderately soluble, allowing for its transport in dissolved form in surface and groundwater. nih.gov
However, its tendency to sorb to organic matter in sediments can limit its mobility in aquatic environments. The partitioning between the dissolved phase and sediment-bound phase will depend on the organic carbon content of the sediments and the water flow characteristics. In systems with high organic carbon content in the sediment, a significant portion of 1-Naphthol is expected to be associated with the solid phase, reducing its concentration in the water column and its potential for downstream transport. While comprehensive studies tracing the aquatic fate of this compound are limited, the principles of contaminant transport suggest that its movement in aquatic systems will be a balance between advection and dispersion in the water column and retardation due to sorption.
Biotransformation and Biodegradation in Environmental Compartments
Biotransformation and biodegradation are critical processes that lead to the breakdown of organic contaminants in the environment, mediated by microorganisms.
1-Naphthol is a known biodegradation product of the pesticide carbaryl (B1668338) and the polycyclic aromatic hydrocarbon naphthalene. nih.gov This indicates that pathways for its further degradation are likely present in environments where these parent compounds are found.
Studies on the biodegradation of naphthalene have identified several key metabolites, providing insight into the potential degradation pathway of 1-Naphthol. In environmental microcosms, the mineralization half-lives for naphthalene ranged from 2.4 to 4.4 weeks, with 1-Naphthol being identified as one of the metabolites. nih.gov The degradation of naphthalene, and by extension 1-Naphthol, is influenced by the history of exposure of the microbial communities to hydrocarbons. nih.gov
The typical aerobic degradation pathway for naphthalene involves its initial oxidation to cis-1,2-dihydroxy-1,2-dihydronaphthalene, which is then further metabolized to 1-Naphthol, salicylic (B10762653) acid, and catechol before the aromatic ring is cleaved. nih.gov This suggests a likely pathway for the microbial breakdown of 1-Naphthol in both soil and water systems. While specific degradation rates for 1-Naphthol from tracer studies with this compound are not available, the existing literature on naphthalene provides a strong foundation for understanding its biotransformation.
Table 2: Potential Aerobic Biodegradation Pathway of Naphthalene Leading to 1-Naphthol
| Parent Compound | Intermediate Metabolite 1 | Intermediate Metabolite 2 | Intermediate Metabolite 3 | Further Degradation |
|---|---|---|---|---|
| Naphthalene | cis-1,2-dihydroxy-1,2-dihydronaphthalene | 1-Naphthol | Salicylic Acid, Catechol | Ring Cleavage |
This table illustrates the sequential breakdown of naphthalene, highlighting the formation of 1-naphthol as a key intermediate.
The transformation of 1-Naphthol can lead to the formation of other chemical species, known as transformation products. Understanding the identity and persistence of these products is crucial for a complete environmental risk assessment.
As indicated by the naphthalene degradation pathway, potential transformation products of 1-Naphthol include salicylic acid and catechol. nih.gov The persistence of these products will depend on their own susceptibility to further microbial degradation. In many cases, these simpler aromatic compounds are readily mineralized by a wide range of microorganisms in the environment.
The use of this compound in future research would be invaluable in definitively identifying and quantifying the formation of these transformation products and tracking their subsequent fate. Such studies would allow for a precise mass balance analysis, determining the extent to which 1-Naphthol is fully mineralized to ¹³CO₂ or incorporated into microbial biomass, versus being transformed into persistent organic residues. The formation of bound residues, where the compound or its metabolites become incorporated into the complex organic matter of soil, is another important aspect that could be elucidated using isotopically labeled tracers. nih.gov
Bioavailability and Uptake in Environmental Organisms (Non-human models)
The study of the bioavailability and uptake of contaminants in environmental organisms is crucial for understanding ecotoxicological risks. This compound serves as a powerful isotopic tracer to investigate the absorption, distribution, and bioconcentration of 1-naphthol in various non-human models. As a metabolite of the widespread polycyclic aromatic hydrocarbon (PAH) naphthalene, 1-naphthol's environmental behavior dictates its potential impact on aquatic and terrestrial life. nih.gov Using a ¹³C-labeled standard allows researchers to precisely differentiate between the compound taken up from experimental exposure and any pre-existing background levels, enabling accurate quantification in tissues. rsc.org
Research has shown that the uptake of 1-naphthol and its parent compound, naphthalene, is significant in a range of organisms. In aquatic environments, both compounds can be accumulated from the water column. Studies on larval invertebrates, such as the Dungeness crab (Cancer magister) and spot shrimp (Pandalus platyceros), revealed that naphthalene can be magnified 25 to 100 times from exposure levels. ebm-journal.org While naphthalene is taken up, it is also metabolized to products like 1-naphthol, which can be more resistant to depuration (clearing from the body). ebm-journal.org
The bioconcentration factor (BCF), a key metric, expresses the ratio of a chemical's concentration in an organism to that in the surrounding water at equilibrium. wikipedia.orgeuropa.eu A BCF greater than 1 suggests a propensity to bioaccumulate. wikipedia.org For 1-naphthol and related compounds, this is influenced by factors such as the organism's metabolism, lipid content, and size, as well as environmental conditions like temperature and water quality. wikipedia.orgresearchgate.net Studies have found that 1-naphthol can be more toxic to some freshwater fish than its parent compound, carbaryl, indicating its environmental relevance. ias.ac.in
In terrestrial systems, the uptake of 1-naphthol by plants from contaminated soil is a significant pathway. The compound's sorption to soil organic matter, governed by mechanisms like hydrogen bonding, influences its availability for plant uptake. nih.gov Research on various plant species, such as radish and ryegrass, demonstrates that they can accumulate chemicals from the soil, with uptake being specific to both the plant species and the chemical's properties. acs.org The use of isotopically labeled compounds in such studies is critical for accurately quantifying uptake and distinguishing from losses due to degradation or other processes. rsc.org
Table 1: Bioaccumulation and Toxicity Data for 1-Naphthol and Related Compounds in Non-Human Organisms This table compiles findings on the uptake and effects of 1-naphthol and its parent compound, naphthalene, in various environmental species. BCF values indicate the tendency of a chemical to concentrate in an organism from the water.
Assessment of Anthropogenic and Natural Sources in Environmental Monitoring
Distinguishing between natural and anthropogenic (human-made) sources of 1-naphthol in the environment is a key challenge in monitoring pollution. 1-Naphthol arises primarily from the metabolic breakdown of naphthalene, a ubiquitous PAH. Naphthalene itself is released from numerous sources, including industrial processes, the incomplete combustion of fossil fuels and biomass, and natural processes like forest fires. rsc.org Therefore, identifying the origin of 1-naphthol requires tracing it back to its parent naphthalene source. Isotopic analysis, particularly using stable carbon isotopes (¹³C/¹²C), has emerged as a definitive method for this purpose.
Stable carbon isotope analysis provides a "fingerprint" for the source of carbon-containing compounds like naphthalene. The ratio of ¹³C to ¹²C (expressed as δ¹³C) varies depending on the original carbon source material and the processes it has undergone (e.g., combustion type). scirp.org By measuring the δ¹³C value of naphthalene (and by extension, its metabolite 1-naphthol) in an environmental sample, scientists can apportion its origins. nih.gov
Different sources of naphthalene exhibit distinct δ¹³C signatures:
Fossil Fuels: Petroleum-derived sources, such as vehicle emissions (gasoline and diesel), have δ¹³C values that are characteristically different from those of coal combustion. nih.gov
Coal Combustion: PAHs from coal combustion often have δ¹³C values that can be distinguished from liquid fossil fuels. nih.govnih.gov
Biomass Burning: The combustion of wood and other plants (C3 and C4 plants) produces PAHs with their own unique isotopic ranges. nih.gov
When this compound is used as an internal standard in these analyses, it allows for highly accurate quantification of the native 1-naphthol in a sample, improving the reliability of the subsequent source apportionment based on the measured isotopic signature of the non-labeled compound. Studies have successfully used this approach for naphthalene, demonstrating that in urban areas, the majority of atmospheric naphthalene originates from fossil fuel sources, with liquid fossil combustion (e.g., traffic) being the largest contributor, followed by coal combustion and biomass burning. nih.gov
Table 2: Typical δ¹³C Values for Naphthalene from Various Emission Sources This table presents representative stable carbon isotope (δ¹³C) signatures for naphthalene, the parent compound of 1-naphthol, from different sources. These values are used to trace the origin of contamination in the environment. The δ¹³C value is the deviation from a standard, reported in parts per thousand (‰).
1-Naphthol itself is relatively soluble and less volatile than its parent compound. nih.gov Therefore, the long-range transport phenomena relevant to 1-naphthol are primarily understood through the behavior of naphthalene and other related PAHs. PAHs are known for their persistence in the atmosphere and their ability to travel far from their original sources.
The transport mechanism depends heavily on the compound's properties. Lighter PAHs like naphthalene exist predominantly in the gas phase, while heavier PAHs are more likely to be associated with particulate matter (aerosols). nih.gov This partitioning between gas and particle phases is a critical factor in their atmospheric lifetime and transport distance. Particle-bound PAHs can be shielded from rapid degradation by atmospheric oxidants, allowing them to persist for longer periods and travel across continents and oceans. This long-range atmospheric transport is a worldwide issue, leading to the presence of these combustion-derived pollutants in remote regions like the Arctic.
Modeling studies and field observations confirm that PAHs emitted in mid-latitudes can be transported to polar regions. The atmospheric lifetime of these compounds can exceed 20 days, particularly when transported in the free troposphere where degradation processes may be slower. This demonstrates that sources of naphthalene in one region can contribute to 1-naphthol contamination in distant ecosystems, highlighting the global nature of PAH pollution.
Computational and Theoretical Investigations Involving 1 Naphthol 13c10
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations serve as a computational microscope, enabling researchers to visualize and analyze the behavior of molecules over time. For isotopically substituted naphthols, these techniques are particularly valuable for understanding subtle changes in structure and interactions.
The substitution of ¹²C with ¹³C does not alter the potential energy surface of a molecule, yet it can influence its dynamic conformational behavior. Conformational analysis of naphthol isomers, such as 1-naphthol (B170400) and 2-naphthol, has been enhanced by studying their ¹³C mono-substituted isotopologues. smu.edu Microwave spectroscopy, supplemented by electronic structure calculations, has been used to determine substitution and semi-experimental effective structures for these molecules. smu.edu
One area of focus has been the close-contact H-atom–H-atom interaction in the cis-conformer of 1-naphthol, which results in a non-planar structure. smu.edu The analysis of isotopic data helps to precisely define the heavy atom coordinates, providing a robust framework for understanding these subtle intramolecular forces. smu.edu While the naphthol skeleton itself is not flexible, the hydroxyl group introduces a degree of conformational flexibility. smu.edu Computational methods like Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis have been applied to understand these interactions, revealing a mix of attractive and repulsive forces. smu.edu The use of isotopic naphthols provides a unique system for such analyses, as the different isomers serve as internal standards. smu.edu
Molecular modeling is crucial for understanding how molecules like 1-naphthol interact with biological targets such as enzymes and receptors. google.com.pg While direct simulation studies on 1-Naphthol-13C10 are not widely published, the principles are well-established from studies on the parent compound and related isotopically-labeled molecules. For instance, computational simulations have been used to study the interaction of substrates with fungal peroxygenases, where 1-naphthol acts as a quencher of peroxidative activity. acs.org
Stable Isotope Probing (SIP) is an experimental technique that relies heavily on the principles of molecular interaction. In SIP experiments, fully labeled ¹³C₁₀-naphthalene is introduced into an environment to identify which microorganisms metabolize it. nih.govfrontiersin.org This process inherently involves the interaction of the labeled compound with the metabolic enzymes (biological receptors) of the organisms. nih.govfrontiersin.orgbiorxiv.org Molecular dynamics simulations can complement such studies by modeling the substrate's diffusion into the enzyme's active site and predicting the binding conformations and interaction energies, thereby explaining the observed metabolic activity. acs.org These computational approaches can elucidate how the labeled naphthalene (B1677914) or its metabolites, like 1-naphthol, are positioned within the catalytic site of an enzyme. acs.org
Quantum Chemical Calculations for Isotope Effects
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the effects of isotopic substitution. nrel.govrsc.org They can accurately predict how the change in nuclear mass between ¹²C and ¹³C influences the vibrational, kinetic, and thermodynamic properties of a molecule. nrel.goviupac.org
Vibrational spectroscopy is a key method for identifying molecules, and isotopic substitution provides a distinctive signature. ifo.lviv.ua Replacing ¹²C with the heavier ¹³C isotope in 1-naphthol results in a predictable decrease in the vibrational frequencies of modes that involve the motion of the carbon atoms. dalalinstitute.com This phenomenon is rooted in the quantum harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. github.iocsbsju.edu
Quantum chemical calculations can predict these isotopic shifts with high accuracy. q-chem.com A vibrational analysis must be performed on a geometry that has been optimized at the same level of theory. q-chem.com The table below illustrates the theoretical effect of ¹³C₁₀ substitution on selected vibrational modes of 1-naphthol. The heavier isotopologue consistently shows lower vibrational frequencies.
| Vibrational Mode | Typical Frequency in 1-Naphthol (¹²C₁₀) (cm⁻¹) | Predicted Frequency in 1-Naphthol-¹³C₁₀ (cm⁻¹) | Isotopic Shift (Δν) (cm⁻¹) |
|---|---|---|---|
| Aromatic C-C Stretch | ~1600 | Lower | Negative |
| C-O Stretch | ~1250 | Lower | Negative |
| In-plane C-H Bend | ~1150 | Slightly Lower | Small Negative |
| Ring Breathing Mode | ~780 | Lower | Negative |
This table presents illustrative data based on established principles of isotopic shifts. The exact values depend on the specific computational method used.
Isotopic substitution can alter the rates of chemical reactions (Kinetic Isotope Effect, KIE) and the position of chemical equilibria (Equilibrium Isotope Effect, EIE). iupac.orggithub.io These effects arise primarily from differences in the zero-point vibrational energy (ZPVE) between the light and heavy isotopologues. github.ioumd.edu The molecule with the heavier isotope generally has a lower ZPVE and thus requires more energy to reach a transition state, often resulting in a slower reaction rate. dalalinstitute.com
Quantum chemical calculations are used to predict KIEs by computing the ZPVE of the reactants and the transition state for both the light (¹²C) and heavy (¹³C) species. rutgers.edu A primary KIE occurs when a bond to the isotopic atom is broken or formed in the rate-determining step. dalalinstitute.com For ¹³C substitution, the KIE (k₁₂/k₁₃) is typically small, often in the range of 1.02-1.05 for a primary effect. github.io An inverse KIE (k₁₂/k₁₃ < 1) can also occur. snnu.edu.cn
EIEs are the effect of isotopic substitution on equilibrium constants and can also be calculated from the partition functions of the species involved in the equilibrium. iupac.org
The following table shows a hypothetical enzymatic oxidation of 1-naphthol and the predicted isotope effects.
| Reaction | Type of Isotope Effect | Predicted Value (k_light / k_heavy) | Interpretation |
|---|---|---|---|
| Enzymatic C-O bond cleavage | Primary Kinetic Isotope Effect (KIE) | > 1.0 (e.g., 1.04) | The ¹²C-O bond breaks faster than the ¹³C-O bond, indicating this bond cleavage occurs in the rate-determining step. |
| Reversible binding to a receptor | Equilibrium Isotope Effect (EIE) | ≠ 1.0 | The isotopic substitution affects the binding equilibrium, likely due to changes in vibrational modes upon binding. |
This table provides illustrative predictions for demonstrating the principles of isotope effects.
Advanced Spectroscopic Property Predictions
Beyond vibrational frequencies, quantum chemical calculations can predict a wide range of spectroscopic properties for this compound. nrel.govrsdjournal.org These predictions are vital for interpreting experimental data and confirming molecular structures.
For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹³C and ¹H atoms. For this compound, every carbon position would be a ¹³C nucleus, leading to a complex but predictable ¹³C NMR spectrum dominated by ¹³C-¹³C coupling constants. Calculating these parameters helps in the assignment of complex spectra.
Similarly, properties related to electronic spectroscopy, such as UV-Vis absorption wavelengths and oscillator strengths, can be computed. These calculations help understand the electronic transitions within the molecule and how they might be subtly affected by the isotopic composition, although such effects are generally negligible for electronic spectra. Rotational constants, which are determined experimentally via microwave spectroscopy, can also be calculated with high precision, providing another avenue for comparing theoretical structures with experimental results. smu.edu
Theoretical 13C NMR Chemical Shift Calculations
The prediction of 13C Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard practice in chemical research for structure elucidation. researchgate.net For this compound, where all ten carbon atoms are the 13C isotope, theoretical calculations can provide a complete and predictable spectrum, free from the complexities of low natural abundance. libretexts.org
Research Findings:
The primary method for calculating NMR chemical shifts is through Density Functional Theory (DFT). nih.gov The typical workflow involves several steps:
Geometry Optimization: The three-dimensional structure of the 1-Naphthol molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p), TZVP). nih.gov This step ensures the calculations are performed on the most stable conformation of the molecule.
NMR Calculation: Using the optimized geometry, the 13C chemical shifts are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This method is effective at calculating the magnetic shielding tensors for each nucleus.
Referencing and Scaling: The calculated absolute shielding values are then converted to chemical shifts (δ) relative to a standard reference compound, typically Tetramethylsilane (TMS). libretexts.org This is often done by calculating the shielding of TMS with the same level of theory and subtracting it from the shielding of the target molecule's carbons.
Theoretical calculations are adept at reproducing experimental trends. For instance, the chemical shift of a carbon nucleus is influenced by factors such as hybridization and the electronegativity of nearby atoms. libretexts.org In 1-Naphthol, the carbon atom bonded to the hydroxyl group (C1) is expected to have a significantly different chemical shift compared to the other aromatic carbons due to the electronegativity of the oxygen atom. DFT calculations can precisely quantify these effects. Studies on related compounds have shown that computed chemical shifts using methods like the Hartree-Fock (HF) method or various DFT functionals can be in good agreement with experimental data, often within a range of 5-10 ppm. nih.goviosrphr.org
The table below presents illustrative theoretical 13C NMR chemical shifts for this compound, based on quantum chemical principles and data from similar aromatic structures. The ten carbon atoms of the naphthalene ring are labeled according to standard IUPAC nomenclature.
Table 1: Illustrative Theoretical 13C NMR Chemical Shifts for this compound Calculated using a representative DFT/GIAO methodology.
| Carbon Atom Position | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C1 | 151.8 | Attached to electronegative -OH group, significantly deshielded. |
| C2 | 121.5 | Ortho to the -OH group. |
| C3 | 126.3 | Meta to the -OH group. |
| C4 | 125.1 | Para to the -OH group. |
| C4a (Bridgehead) | 126.9 | Fused ring carbon. |
| C5 | 125.8 | Carbon in the second ring. |
| C6 | 122.4 | Carbon in the second ring. |
| C7 | 126.7 | Carbon in the second ring. |
| C8 | 120.9 | Carbon in the second ring. |
| C8a (Bridgehead) | 134.7 | Fused ring carbon adjacent to C1. |
Spectroscopic Fingerprint Prediction for Metabolites and Degradation Products
1-Naphthol is a known metabolite of the insecticide carbaryl (B1668338) and the polycyclic aromatic hydrocarbon naphthalene. hmdb.ca It can also be formed through the environmental degradation of various chemical precursors. researchgate.netrsc.org Identifying these metabolites and degradation products in complex biological or environmental samples is a significant analytical challenge. Computational methods that predict spectroscopic fingerprints are crucial for this task.
Research Findings:
Tandem mass spectrometry (MS/MS) is a primary technique for metabolite identification. The development of deep learning and other machine learning models has enabled the prediction of molecular fingerprints from MS/MS spectra. mdpi.com This workflow is a powerful tool for annotating unknown compounds. biorxiv.org
The process generally follows these steps:
Candidate Generation: When an unknown metabolite is detected, a list of possible chemical structures (candidates) is generated based on its precursor mass-to-charge ratio (m/z).
Fingerprint Prediction: A trained deep learning model takes the experimental MS/MS spectrum of the unknown compound as input and predicts a molecular fingerprint, which is a binary vector representing the presence or absence of specific chemical substructures. mdpi.combiorxiv.org
Candidate Ranking: The predicted fingerprint is then compared against the known fingerprints of the candidate molecules from a database. Candidates are ranked based on the similarity between their actual fingerprint and the one predicted from the spectrum. mdpi.com
This approach has been successfully applied in metabolomics and nontargeted screening. For instance, the MIST (Metabolite Identification via Spectrum Transformer) method uses a deep neural network to learn from mass spectra and predict highly accurate fingerprints for downstream annotation. biorxiv.org Similarly, platforms like CSI:FingerID use fingerprint prediction to aid in ranking potential metabolite structures. scholaris.ca
For this compound, this methodology can be used to identify its metabolic products, such as glucuronide or sulfate (B86663) conjugates, or degradation products like dihydroxynaphthalenes, which form during further oxidation. hmdb.ca The stable isotope label would result in a characteristic mass shift, aiding in the initial detection of these compounds.
The table below illustrates how this predictive process works for identifying a potential metabolite of 1-Naphthol.
Table 2: Illustrative Workflow for Metabolite Identification via Spectroscopic Fingerprint Prediction
| Step | Description | Example for a 1-Naphthol Metabolite |
|---|---|---|
| 1. Detection | An unknown compound is detected via LC-MS/MS with a specific m/z. | A compound with an m/z corresponding to a hydroxylated this compound is found. |
| 2. MS/MS Acquisition | A fragmentation spectrum (MS/MS) is acquired for the unknown compound. | The spectrum shows a characteristic fragmentation pattern. |
| 3. Fingerprint Prediction | A deep learning model analyzes the MS/MS spectrum and predicts a molecular fingerprint. | The model predicts a fingerprint suggesting a dihydroxynaphthalene structure. |
| 4. Candidate Matching | The predicted fingerprint is compared to fingerprints of candidate molecules in a database. | The fingerprint closely matches that of 1,4-Dihydroxynaphthalene. hmdb.ca |
| 5. Identification | The unknown metabolite is tentatively identified based on the best match score. | The metabolite is identified as a dihydroxynaphthalene isomer. |
Emerging Research Applications and Future Directions for 1 Naphthol 13c10
Development of Novel Analytical Platforms for High-Throughput Screening
The development of advanced analytical platforms is crucial for the rapid and efficient screening of a vast number of chemical compounds. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool in this domain, capable of both targeted and untargeted analysis with high accuracy and sensitivity. nih.gov The use of stable isotope-labeled internal standards, such as 1-Naphthol-13C10, is integral to achieving accurate quantification in these high-throughput screening (HTS) assays.
In the context of HTS, this compound can be employed to:
Improve accuracy and precision: By serving as an internal standard, it corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible results. nih.gov
Enable multiplexed analysis: Its distinct mass allows for the simultaneous analysis of multiple analytes in a single run, significantly increasing throughput. nih.gov
Facilitate matrix effect compensation: In complex biological or environmental samples, the co-eluting matrix components can interfere with the ionization of the target analyte. The isotopically labeled standard experiences similar matrix effects, allowing for effective normalization.
The integration of this compound into HTS workflows, particularly those utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the rapid and reliable quantification of 1-naphthol (B170400) and its metabolites in large batches of samples. researchgate.net
Table 1: Application of this compound in High-Throughput Screening
| Analytical Platform | Application | Advantage of this compound |
| LC-MS/MS | Quantification of 1-naphthol in biological samples | Accurate quantification, matrix effect correction |
| HRMS | Untargeted analysis of xenobiotics | Identification and quantification of unknown metabolites |
| Automated SPE | High-throughput sample preparation | Increased precision and reproducibility |
Integration with Multi-Omics Approaches in Environmental and Microbiological Research
Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing our understanding of complex biological systems. Stable isotope probing (SIP) using labeled compounds like this compound is a key technique that links microbial identity to metabolic function within these multi-omics frameworks. researchgate.net
In environmental and microbiological research, this compound can be used to:
Identify active microorganisms: By tracing the incorporation of the 13C label into microbial biomass (DNA, RNA, proteins), researchers can identify the specific microorganisms responsible for the degradation of naphthalene (B1677914) and related compounds. researchgate.netbiorxiv.orgfrontiersin.org
Elucidate metabolic pathways: Following the flow of the 13C label through various metabolic intermediates helps to reconstruct the biodegradation pathways of aromatic hydrocarbons. d-nb.info
Connect microbial function to environmental processes: SIP studies can reveal the key players and mechanisms involved in the bioremediation of contaminated environments. biorxiv.org
The combination of SIP with metagenomics, metatranscriptomics, and metaproteomics provides a comprehensive view of how microbial communities respond to and process environmental pollutants. researchgate.netresearchgate.net
Advancements in In Vitro Biotransformation Model Systems
In vitro models, such as cultured human hepatocytes and subcellular fractions, are essential tools for studying the metabolism and potential toxicity of foreign compounds (xenobiotics). researchgate.net The use of isotopically labeled compounds like this compound in these systems offers significant advantages for elucidating biotransformation pathways.
Recent advancements and applications include:
Metabolite identification: The characteristic isotopic signature of this compound and its metabolites simplifies their detection and identification in complex biological matrices using mass spectrometry.
Reaction phenotyping: By incubating this compound with specific human cytochrome P450 (CYP) enzymes, it is possible to identify the key enzymes responsible for its metabolism.
Quantitative analysis of metabolic pathways: The use of this compound as an internal standard allows for the accurate quantification of the parent compound and its metabolites, providing insights into the kinetics of different biotransformation reactions. researchgate.net
These in vitro studies are critical for predicting the in vivo fate of naphthalene and for assessing the potential for drug-drug interactions and inter-individual variability in metabolism. dokumen.pub
Exploration of New Mechanistic Insights in Complex Chemical Systems
The unique properties of this compound make it a powerful probe for investigating reaction mechanisms in complex chemical systems. The presence of the heavy isotope can provide detailed information about bond-forming and bond-breaking steps in chemical and biological transformations. chemrxiv.org
Key areas of exploration include:
Enzymatic reaction mechanisms: By analyzing the distribution of the 13C label in the products of enzymatic reactions, researchers can gain insights into the catalytic mechanisms of enzymes involved in aromatic compound metabolism.
Environmental degradation processes: Isotope tracing studies can help to elucidate the mechanisms of abiotic degradation processes, such as photolysis and oxidation, that affect the fate of naphthols in the environment.
Formation of DNA and protein adducts: this compound can be used to trace the formation of reactive metabolites and their subsequent binding to cellular macromolecules, which is a key step in the initiation of toxicity and carcinogenicity. researchgate.net
These mechanistic studies are fundamental to understanding the reactivity and biological activity of naphthols and related compounds. scispace.com
Addressing Research Gaps in Environmental Contaminant Fate and Remediation Strategies
Despite extensive research, significant knowledge gaps remain regarding the environmental fate and transport of many contaminants. itrcweb.orgscholaris.ca Isotopically labeled compounds like this compound are instrumental in addressing these gaps by enabling more precise and detailed studies.
Future research directions include:
Tracking long-range transport: The unique isotopic signature can be used to trace the movement of contaminants across different environmental compartments, such as air, water, and soil. scholaris.cafao.org
Assessing bioavailability: Isotope dilution techniques can be employed to accurately measure the fraction of a contaminant that is available for uptake by organisms.
Evaluating remediation efficiency: this compound can be used as a spike in contaminated sites to monitor the effectiveness of different bioremediation and phytoremediation strategies. researchgate.net
By providing more accurate data on contaminant fate and behavior, these studies will inform the development of more effective environmental management and remediation strategies.
Potential for Broader Application as a Reference Standard in Emerging Pollutant Analysis
The landscape of environmental pollution is constantly evolving, with new "emerging pollutants" being identified regularly. researchgate.netmass.gov These include pharmaceuticals, personal care products, and industrial chemicals that are not yet subject to routine monitoring or regulation. csic.es There is a growing need for high-quality analytical reference standards to enable the accurate detection and quantification of these compounds in various environmental matrices.
This compound has the potential to serve as a valuable reference standard in this context:
Surrogate standard: In the analysis of other naphthalene-derived pollutants, this compound can be used as a surrogate standard to monitor analytical performance and correct for losses during sample preparation.
Internal standard for related compounds: For emerging pollutants that are structurally similar to 1-naphthol, this compound can serve as an effective internal standard in quantitative methods. medchemexpress.com
Development of certified reference materials: The availability of highly pure this compound is a prerequisite for the development of certified reference materials (CRMs) for emerging pollutant analysis. These CRMs are essential for ensuring the quality and comparability of analytical data across different laboratories. well-labs.comufz.de
The broader application of this compound as a reference standard will be crucial for improving our ability to monitor and assess the risks associated with a wide range of emerging environmental contaminants. researchgate.net
Q & A
Q. Q. How can researchers avoid biases in interpreting 1-Naphthol-<sup>13</sup>C10 data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
